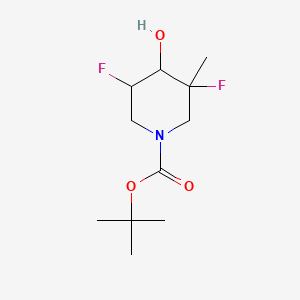
tert-Butyl 3,5-difluoro-4-hydroxy-3-methylpiperidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl 3,5-difluoro-4-hydroxy-3-methylpiperidine-1-carboxylate: is a synthetic organic compound with the molecular formula C11H19F2NO3 and a molecular weight of 251.27 g/mol . This compound is characterized by the presence of a piperidine ring substituted with tert-butyl, difluoro, hydroxy, and methyl groups, making it a versatile intermediate in organic synthesis.
Méthodes De Préparation
The synthesis of tert-Butyl 3,5-difluoro-4-hydroxy-3-methylpiperidine-1-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,5-difluoropiperidine and tert-butyl chloroformate.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as triethylamine to facilitate the formation of the carboxylate ester.
Industrial Production: In industrial settings, the synthesis may be scaled up using flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability.
Analyse Des Réactions Chimiques
tert-Butyl 3,5-difluoro-4-hydroxy-3-methylpiperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone using oxidizing agents such as pyridinium chlorochromate (PCC).
Reduction: The compound can be reduced to form the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The difluoro groups can undergo nucleophilic substitution reactions with reagents such as sodium methoxide, leading to the formation of methoxy derivatives.
Major Products: The major products formed from these reactions include ketones, alcohols, and substituted derivatives
Applications De Recherche Scientifique
tert-Butyl 3,5-difluoro-4-hydroxy-3-methylpiperidine-1-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.
Industry: It is used in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of tert-Butyl 3,5-difluoro-4-hydroxy-3-methylpiperidine-1-carboxylate involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity.
Pathways Involved: The exact pathways involved depend on the specific biological context, but may include modulation of signaling pathways and metabolic processes
Comparaison Avec Des Composés Similaires
tert-Butyl 3,5-difluoro-4-hydroxy-3-methylpiperidine-1-carboxylate can be compared with similar compounds such as:
3,5-Di-tert-butyl-4-hydroxytoluene: This compound is also a phenolic antioxidant used in food and other products to prevent oxidation.
tert-Butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate: Another similar compound with a piperidine ring, but with different substituents, leading to different chemical properties and applications.
These comparisons highlight the unique structural features and applications of this compound.
Propriétés
Formule moléculaire |
C11H19F2NO3 |
|---|---|
Poids moléculaire |
251.27 g/mol |
Nom IUPAC |
tert-butyl 3,5-difluoro-4-hydroxy-3-methylpiperidine-1-carboxylate |
InChI |
InChI=1S/C11H19F2NO3/c1-10(2,3)17-9(16)14-5-7(12)8(15)11(4,13)6-14/h7-8,15H,5-6H2,1-4H3 |
Clé InChI |
TVSLSIWSWMVQSE-UHFFFAOYSA-N |
SMILES canonique |
CC1(CN(CC(C1O)F)C(=O)OC(C)(C)C)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


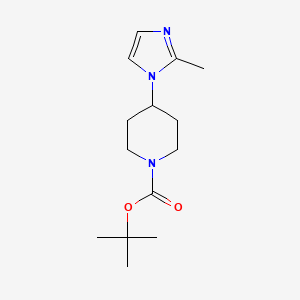
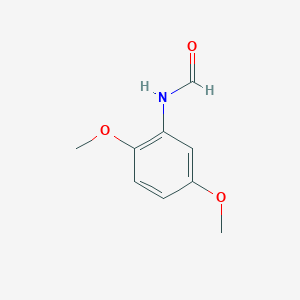
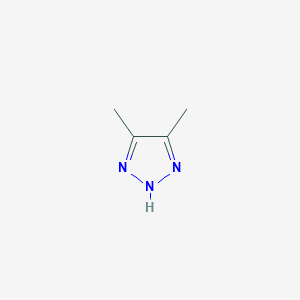
![(1S,5R)-6-[[tert-butyl(diphenyl)silyl]oxymethyl]bicyclo[3.1.0]hexan-3-one](/img/structure/B13912236.png)
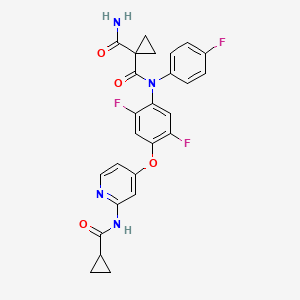
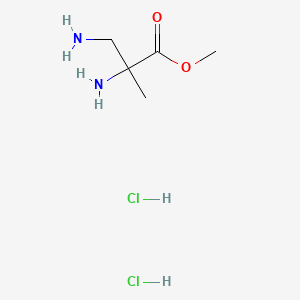
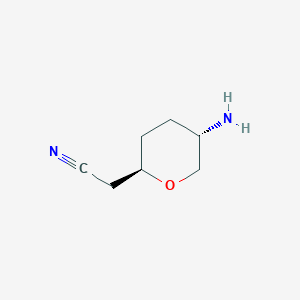
![5,6-Dibenzhydrylbicyclo[2.2.1]hept-2-ene](/img/structure/B13912243.png)
![Tert-butyl 4-oxo-7,9-dihydro-6H-pyrazino[1,2-A]pyrimidine-8-carboxylate](/img/structure/B13912249.png)
![2-[[3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]methoxy]ethyl-trimethylsilane](/img/structure/B13912273.png)
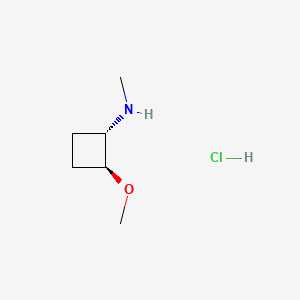
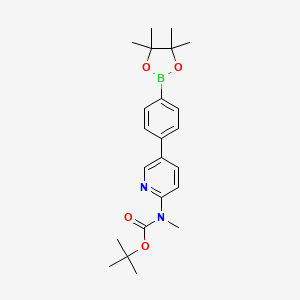

![5-Bromothieno[2,3-d]thiazole](/img/structure/B13912285.png)
